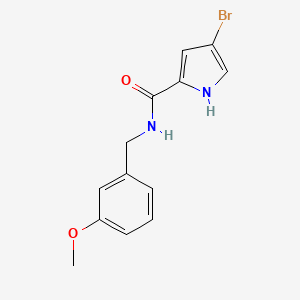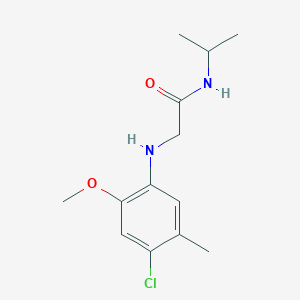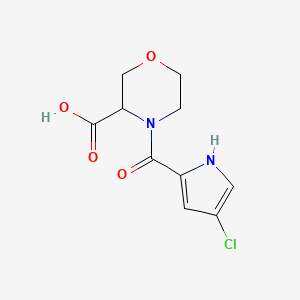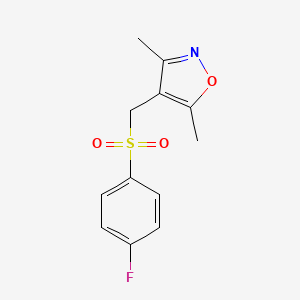
1-(1h-Pyrrol-2-yl)-2-((4,5,6-trimethylpyrimidin-2-yl)thio)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1h-Pyrrol-2-yl)-2-((4,5,6-trimethylpyrimidin-2-yl)thio)ethan-1-one is a synthetic organic compound that features a pyrrole ring and a trimethylpyrimidine moiety connected via a thioether linkage. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1h-Pyrrol-2-yl)-2-((4,5,6-trimethylpyrimidin-2-yl)thio)ethan-1-one typically involves the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Synthesis of the Trimethylpyrimidine Moiety: This can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Thioether Linkage Formation: The final step involves the nucleophilic substitution reaction where the pyrrole derivative reacts with the trimethylpyrimidine derivative in the presence of a suitable base and a sulfur source.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反应分析
Types of Reactions
1-(1h-Pyrrol-2-yl)-2-((4,5,6-trimethylpyrimidin-2-yl)thio)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thioether linkage can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like alkyl halides or amines can be used in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thioethers.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials with unique properties.
作用机制
The mechanism of action of 1-(1h-Pyrrol-2-yl)-2-((4,5,6-trimethylpyrimidin-2-yl)thio)ethan-1-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
1-(1h-Pyrrol-2-yl)-2-(phenylthio)ethan-1-one: Similar structure but with a phenyl group instead of the trimethylpyrimidine moiety.
2-(1h-Pyrrol-2-yl)-1-(4,5,6-trimethylpyrimidin-2-yl)ethanone: Similar structure but with different positioning of the functional groups.
Uniqueness
1-(1h-Pyrrol-2-yl)-2-((4,5,6-trimethylpyrimidin-2-yl)thio)ethan-1-one is unique due to the presence of both a pyrrole ring and a trimethylpyrimidine moiety, which may confer distinct chemical and biological properties compared to other similar compounds.
属性
分子式 |
C13H15N3OS |
|---|---|
分子量 |
261.34 g/mol |
IUPAC 名称 |
1-(1H-pyrrol-2-yl)-2-(4,5,6-trimethylpyrimidin-2-yl)sulfanylethanone |
InChI |
InChI=1S/C13H15N3OS/c1-8-9(2)15-13(16-10(8)3)18-7-12(17)11-5-4-6-14-11/h4-6,14H,7H2,1-3H3 |
InChI 键 |
NKPCGIBCEJRWKW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(N=C1C)SCC(=O)C2=CC=CN2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![2-[(4-Chlorophthalazin-1-yl)amino]ethanol](/img/structure/B14907416.png)
![2-(5-Chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetohydrazide](/img/structure/B14907417.png)


